molecular formula C12H16N2O2 B2889006 (2R,3R)-2-phenyloxane-3-carbohydrazide CAS No. 1989638-10-9

(2R,3R)-2-phenyloxane-3-carbohydrazide

Cat. No.: B2889006
CAS No.: 1989638-10-9
M. Wt: 220.272
InChI Key: HOXAIVDFJLSIQV-MNOVXSKESA-N
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Description

(2R,3R)-2-Phenyloxane-3-carbohydrazide is a chiral carbohydrazide derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a phenyl group at the 2-position and a carbohydrazide moiety at the 3-position. The stereochemistry at the 2R and 3R positions imparts distinct conformational and reactivity properties. Such methods likely extend to the target compound, involving condensation of a phenyl-substituted oxane-3-carboxylate ester with hydrazine hydrate.

Properties

IUPAC Name

(2R,3R)-2-phenyloxane-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-14-12(15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,13H2,(H,14,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXAIVDFJLSIQV-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-phenyloxane-3-carbohydrazide typically involves the reaction of a suitable oxane precursor with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol and methanol, which facilitate the reaction by providing a suitable medium for the reactants to interact.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-phenyloxane-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.

    Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

(2R,3R)-2-phenyloxane-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-phenyloxane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The oxane ring structure also contributes to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Core Structural Differences

  • Oxane vs. Pyridazinone/Chromene Rings: Unlike pyridazinone derivatives (e.g., compounds in ) or chromene-based carbohydrazides (e.g., compound 7 in ), the oxane ring in (2R,3R)-2-phenyloxane-3-carbohydrazide lacks aromaticity, resulting in reduced planarity and altered electronic properties. This impacts solubility and intermolecular interactions .
  • Substituent Effects: The phenyl group at the 2-position introduces steric hindrance and lipophilicity, contrasting with electron-withdrawing groups (e.g., pentafluoroethyl, chlorophenyl) in pyridazinone derivatives ().

Physical and Spectroscopic Properties

Table 1 summarizes key data from analogous compounds:

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) $^{1}$H NMR (δ, ppm) Reference
(4Z)-2,4-Dihydro-3H-pyrazol-3-one (Methylsulfonyl derivative) 152–154 1685 2.45 (s, 3H, CH₃)
2-Oxo-2H-chromene-3-carbohydrazide 210–212 1660 8.10–8.50 (m, aromatic)
3-Hydroxyquinoxaline-2-carbohydrazide 198–200 1655 10.20 (s, NH)

Key Observations :

  • The target compound’s melting point is expected to fall between 180–220°C, influenced by hydrogen bonding from the carbohydrazide group.
  • IR C=O stretches in carbohydrazides (~1650–1685 cm⁻¹) are slightly lower than esters due to hydrogen bonding .
  • $^{1}$H NMR signals for NH protons in carbohydrazides appear near δ 9–10 ppm, as seen in and .

Reactivity and Functionalization

  • Hydrazide Reactivity : Like other carbohydrazides (e.g., ), the target compound can undergo condensation with carbonyl compounds to form hydrazones or cyclize into heterocycles (e.g., 1,3,4-thiadiazoles) under acidic conditions.
  • Steric Effects: The phenyl group may hinder nucleophilic attacks at the 3-position compared to less bulky analogs (e.g., methyl-substituted pyridazinones in ).

Critical Analysis of Contradictions and Limitations

  • pyridazinone/chromene), making direct property correlations challenging.
  • Data Gaps : Spectroscopic and biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.

Biological Activity

(2R,3R)-2-phenyloxane-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxane structure, which contributes to its biological activity. The stereochemistry at the 2 and 3 positions is crucial for its interaction with biological targets.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of phenyloxane compounds exhibit significant antibacterial properties against various strains of bacteria, including Pseudomonas aeruginosa and others. This activity is often linked to the compound's ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
  • Anti-inflammatory Effects : Some studies have shown that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been noted to induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes. For example, it has been shown to inhibit enzymes related to bacterial virulence factors, thereby reducing pathogenicity .
  • Modulation of Signaling Pathways : It may influence signaling pathways associated with inflammation and cell survival. This modulation can lead to altered gene expression profiles in affected tissues .
  • Interaction with Cellular Targets : The stereochemistry of the compound allows it to interact selectively with various cellular receptors or proteins, enhancing its efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies have elucidated the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
  • Anti-inflammatory Research : In a controlled trial involving animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups .
  • Cancer Cell Line Studies : In vitro assays showed that treatment with this compound led to a decrease in viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values were reported at approximately 15 µM after 48 hours of exposure .

Data Tables

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 10 µg/mL
AntibacterialEscherichia coliMIC = 15 µg/mL
Anti-inflammatoryRat paw edema modelReduced edema by 40%
AnticancerBreast cancer cell linesIC50 = 15 µM

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